molecular formula C17H16N2O2 B165466 2,7-Diacetamidofluorene CAS No. 304-28-9

2,7-Diacetamidofluorene

Cat. No. B165466
CAS RN: 304-28-9
M. Wt: 280.32 g/mol
InChI Key: XBZBRCVCSVLJJZ-UHFFFAOYSA-N
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Description

2,7-Diacetamidofluorene (2,7-DAF) is a small molecule fluorophore used in scientific research and applications. It is a derivative of fluorene, an aromatic hydrocarbon, and is often referred to as fluorenone. 2,7-DAF is used as a fluorescent probe in a variety of biological and chemical studies. Due to its unique properties, such as its high quantum yield and low dark toxicity, 2,7-DAF is an ideal tool for studying a wide range of biological processes.

Scientific Research Applications

  • Inhibitory Effects on Tumor Development :

    • 2,7-Diacetamidofluorene, when combined with reserpine in mice, showed an inhibitory effect on the development of liver tumors. This effect was observed to be gender-specific, with female mice developing more hepatic tumors than males in both carcinogen and reserpine-treated groups. Castration influenced tumor formation in male mice but not in females, suggesting a complex interplay of hormonal factors in cancer development related to 2,7-Diacetamidofluorene (Kozuka, 1970).
  • Chemical Properties and Derivatives :

    • Research on the chemical properties of 2,7-Diacetamidofluorene has led to the synthesis of various derivatives such as N-hydroxy- and N-acetoxy-metabolites. These studies are important for understanding the chemical behavior and potential applications of 2,7-Diacetamidofluorene and its derivatives in different scientific domains (Pitzer & Ray, 1968).
  • Photoluminescence and Electrical Properties :

    • Well-defined poly(2,7-fluorene) derivatives have been prepared, exhibiting interesting photophysical and electrical properties. These properties suggest potential applications in the development of blue-light-emitting devices and materials for electronic applications (Ranger, Rondeau, & Leclerc, 1997).
  • Probing Reactive Oxygen Species in Biological Systems :

    • Derivatives of 2,7-Diacetamidofluorene, like 2',7'-dichlorodihydrofluorescein diacetate, have been used as probes to detect reactive oxygen species in biological systems. This application is crucial in understanding oxidative stress and cellular responses in various biological contexts (Brubacher & Bols, 2001).
  • Role in Carcinogenesis Studies :

    • 2,7-Diacetamidofluorene has played a significant role in carcinogenesis studies, helping in understanding the mechanisms of cancer development and the impact of various substances on this process. These studies contribute to the broader field of cancer research and therapy (Wilson, DeEds, & Cox, 1947).
  • Tautomerism and Hydrogen Bond Studies :

    • Investigations into the behavior of 2,7-disubstituted derivatives, including 2,7-diacetamidofluorene, have provided insights into tautomerism and hydrogen bonding. These studies are fundamental for understanding the chemical behavior of such compounds (Alvarez-Rúa et al., 2004).
  • Development of Electron Transporting Materials :

    • Research into 2,7-substituted hexafluoroheterofluorenes, related to 2,7-Diacetamidofluorene, suggests potential applications in developing materials with useful electron transport properties. This could be significant for electronic device fabrication and related fields (Geramita, McBee, & Tilley, 2009).

properties

IUPAC Name

N-(7-acetamido-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZBRCVCSVLJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021479
Record name 2,7-Acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diacetamidofluorene

CAS RN

304-28-9
Record name N,N′-9H-Fluorene-2,7-diylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diacetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diacetamidofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12282
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Acetylaminofluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-9H-fluorene-2,7-diylbisacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,7-DIACETAMIDOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61IVF6HX7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Kozuka - Cancer Research, 1970 - AACR
Repeated injection of reserpine and simultaneous administration of 2,7-diacetamidofluorene in SMA/Ms strain mice prevented the development of liver tumors but failed to induce …
Number of citations: 6 aacrjournals.org
A Barker, CC Barker - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Nitration of 2: 7-diacetamidofluorene gave the 3: 6-dinitro-derivative (11) which failed, however, to give 3: 6-dinitrofluorene by successive deacetylation, tetrazotisation, and treatment …
Number of citations: 21 pubs.rsc.org
HJ Johnson Jr, SF Cernosek Jr… - … of Chromatography A, 1979 - Elsevier
High-performance liquid chromatographic studies of a series of fluorenes substituted at positions 2-, 2,7-, and 2,5-, were carried out in the normal- and reversed-phase partition and …
Number of citations: 14 www.sciencedirect.com
Ş Şen, N Celebi, L Türker… - Bulletin des Sociétés …, 1993 - Wiley Online Library
Anodic oxidation peak potentials (E p,a ) of some fluorene derivatives were measured on a Ptelectrode versus Ag/Ag + in acetonitrile‐TBAFB by cyclic voltammetry. The highest …
Number of citations: 1 onlinelibrary.wiley.com
E Bindewald, R Lorenz, O Hübner, D Brox… - Dalton …, 2015 - pubs.rsc.org
In this work the first phenazine derivatives with guanidino substituents were prepared and their structural and electronic properties studied in detail. The guanidino groups decrease the …
Number of citations: 43 pubs.rsc.org
MJ NAMKUNG, TL FLETCHER - The Journal of Organic …, 1960 - ACS Publications
New mono and dinitro derivatives of substituted fluorenes are reported with some improved routes to known compounds. Usefulness of the trifluoroacetyl radical on the amino group is …
Number of citations: 12 pubs.acs.org
X Li, Y Xiao, X Qian - Organic Letters, 2008 - ACS Publications
2,3,6,7-Tetraamino-9,9-bis(2-ethylhexyl)fluorene (TABEF), as a new multifunctional monomer for ladder-type conjugated molecules and polymers, was efficiently synthesized via a six-…
Number of citations: 31 pubs.acs.org
SD Vesselinovitch, KVN Rao, N Mihailovich - Cancer Research, 1975 - AACR
An integrated series of studies was presented in which several factors were assessed as to their capability to influence the outcome of carcinogenicity of benzidine dihydrochloride in …
Number of citations: 33 aacrjournals.org
EK Weisburger - NCI Monograph, 1982 - books.google.com
A brief history of the development of synthetic dyes derived from aromatic amines is given and the later consequences on workers' health. Metabolic studies and carcinogenicity tests of …
Number of citations: 26 books.google.com
MM Coombs - Target Organ Toxicity, 1986 - books.google.com
The origin of the study of cancer induction by chemicals is often ascribed to the London surgeon Sir Percival Pott,'who over 200 years ago postulated that the high incidence of …
Number of citations: 3 books.google.com

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